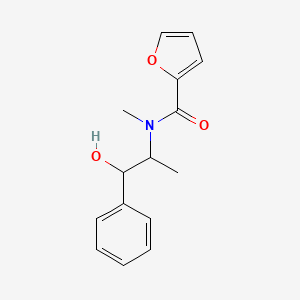![molecular formula C20H28O12P2 B6097653 [2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid](/img/structure/B6097653.png)
[2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid: is a complex organic compound characterized by its multiple ether linkages and phosphonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through etherification reactions. These intermediates are then subjected to further reactions to introduce the phosphonomethoxy and phenoxy groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can target the phosphonic acid groups, converting them to phosphonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phosphonates and reduced phenoxy derivatives.
Substitution: Functionalized ethers with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its multiple functional groups allow for diverse chemical modifications .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes involving phosphonic acids .
Industry: Used in the development of advanced materials, such as polymers with enhanced properties due to the presence of phosphonic acid groups .
Mecanismo De Acción
The compound exerts its effects primarily through interactions with enzymes and proteins that recognize phosphonic acid groups. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects. The molecular targets often include enzymes involved in phosphorylation and dephosphorylation processes .
Comparación Con Compuestos Similares
- [2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid
- [2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid
Uniqueness: The unique structure of [2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid, with its multiple ether linkages and phosphonic acid groups, provides distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific fields .
Propiedades
IUPAC Name |
[2-[2-[2-[2-[2-(phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12P2/c21-33(22,23)15-31-19-7-3-1-5-17(19)29-13-11-27-9-10-28-12-14-30-18-6-2-4-8-20(18)32-16-34(24,25)26/h1-8H,9-16H2,(H2,21,22,23)(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXIAGHOJUVALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCOCCOC2=CC=CC=C2OCP(=O)(O)O)OCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6097572.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B6097586.png)
![1-(4-chlorophenyl)-N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6097588.png)
![(2S)-2-({5-Ethyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-7-yl}formamido)-3-phenylpropanoic acid](/img/structure/B6097596.png)
![4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B6097599.png)
![4-[(1-Methylpyrazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B6097602.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6097612.png)
![3-(4-CHLOROPHENYL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPANOIC ACID](/img/structure/B6097618.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097626.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6097631.png)
![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6097634.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6097641.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6097674.png)
